2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-19-18(21)11-15-13-20(12-14-7-3-2-4-8-14)17-10-6-5-9-16(15)17/h2-10,13H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATGHOYHCJMDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514984 | |
| Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56999-27-0 | |
| Record name | 2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Starting Materials :
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1-Benzylindole (1.0 equiv) and N-methyl-2-hydroxyacetamide (1.0 equiv) are mixed in a 1:1 molar ratio.
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The mixture is placed in a silica bath within a microwave-transparent vessel.
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Activation :
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Irradiated at 700 W (level 4–7) for 10 minutes, inducing a solid-state reaction.
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Purification :
Key Advantages
Analytical Validation
Phase-Transfer Catalyzed N-Benzylation and Amidation
This two-step method adapts protocols for N-benzylindole-3-carboxaldehydes, modified to introduce the N-methylacetamide group.
Step 1: N-Benzylation of Indole
Step 2: Acetamide Formation
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Reagents :
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1-Benzylindole-3-acetic acid (1.0 equiv), thionyl chloride (2.0 equiv), methylamine (2.0 equiv).
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Conditions :
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Acid chloride formation: Reflux in SOCl₂ for 2 hours.
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Amidation: React with methylamine in THF at 0°C→25°C for 12 hours.
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Yield :
Mechanistic Insights
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Phase-transfer catalysis : Accelerates benzylation by shuttling ions between aqueous and organic phases.
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Nucleophilic acyl substitution : Methylamine displaces chloride in the acid chloride intermediate.
Reductive Amination Route
Inspired by tandem synthesis of N-methylated amines, this route employs catalytic hydrogenation.
Reaction Sequence
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Intermediate Synthesis :
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2-(1-Benzyl-1H-indol-3-yl)acetaldehyde is prepared via oxidation of 2-(1-benzyl-1H-indol-3-yl)ethanol.
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Reductive Amination :
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Aldehyde (1.0 equiv), methylamine (2.0 equiv), and NaBH₃CN (1.5 equiv) in methanol at 25°C for 24 hours.
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Purification :
Catalytic Optimization
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Cs₂CO₃ additive : Enhances imine formation efficiency (20 mol%).
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Solvent choice : Methanol improves solubility of gaseous methylamine.
Multi-Step Synthesis via Vilsmeier-Haack Formylation
Adapted from a four-step indole-3-carboxamide synthesis, this method prioritizes regioselectivity.
Synthetic Pathway
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Formylation :
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1-Benzylindole treated with POCl₃/DMF at 0°C→50°C to yield 3-formyl-1-benzylindole.
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Cannizzaro Reaction :
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Formyl group disproportionated to hydroxymethyl using NaOH/MeOH.
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Chlorination :
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SOCl₂ converts hydroxymethyl to chloromethyl.
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Amidation :
Yield and Purity
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Overall yield : 58% after four steps.
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¹H NMR (CDCl₃) : δ 7.85 (s, 1H, indole H-2), 4.45 (s, 2H, CH₂CO), 3.02 (s, 3H, N-CH₃).
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated couplings enable direct acetamide installation.
Protocol
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Substrate Preparation :
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3-Bromo-1-benzylindole synthesized via NBS bromination.
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Coupling Reaction :
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3-Bromoindole (1.0 equiv), N-methylacetamide (2.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3.0 equiv) in toluene at 110°C for 24 hours.
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Outcome :
Key Considerations
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Ligand selection : Xantphos suppresses β-hydride elimination.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Microwave-assisted | 78 | 10 min | Solvent-free, rapid | Specialized equipment required |
| Phase-transfer | 72 | 18 hours | Scalable | Multi-step |
| Reductive amination | 68 | 24 hours | Mild conditions | Requires aldehyde intermediate |
| Multi-step | 58 | 48 hours | High regioselectivity | Low overall yield |
| Cross-coupling | 65 | 24 hours | Direct C–N bond formation | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-indol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, which can reduce the benzyl group to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-(1-methyl-1H-indol-3-yl)-N-methylacetamide.
Substitution: 2-substituted indole derivatives.
Scientific Research Applications
The compound 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is a chemical entity that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Basic Information
- Molecular Formula : CHNO
- Average Mass : 278.355 g/mol
- Monoisotopic Mass : 278.141913 g/mol
Structure
The compound features an indole moiety, which is known for its significance in various biological activities, including anti-cancer and anti-inflammatory properties. The benzyl group contributes to the lipophilicity of the compound, potentially enhancing its bioavailability.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the benzyl group may enhance the interaction of the compound with biological targets involved in cancer progression.
- Anti-inflammatory Properties : Indole derivatives are also linked to anti-inflammatory activities. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Pharmacology
The pharmacological profile of this compound is under investigation for:
- Neuroprotective Effects : Some studies suggest that indole derivatives may provide neuroprotection, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease.
- Antidepressant Activity : The structural similarity to known antidepressants raises interest in exploring its effects on serotonin receptors, which could lead to new treatments for depression.
Material Science
In material science, the compound's unique properties can be harnessed:
- Organic Electronics : Due to its electronic properties, there is potential for application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The indole structure can contribute to charge transport properties.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The benzyl and N-methylacetamide groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Indole Nitrogen
The benzyl group at the N1-position distinguishes the target compound from analogs with smaller or alternative substituents:
- N-Methyl substitution : 2-(1-Methyl-1H-indol-3-yl)acetamide (CAS 150114-41-3) replaces the benzyl group with a methyl, reducing steric bulk and lipophilicity. This may enhance solubility but decrease membrane permeability compared to the benzyl-substituted target compound .
- Chlorobenzoyl substitution : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(o-tolylsulfonyl)acetamide () introduces an electron-withdrawing group, which could influence electronic properties and metabolic stability .
Variations in the Acetamide Moiety
The N-methylacetamide group at C3 is compared to analogs with different substituents:
- N-Benzyl substitution : N-Benzyl-2-(1H-indol-3-yl)acetamide (CAS 73031-14-8, ) replaces the methyl with a benzyl group, increasing hydrophobicity and steric hindrance, which may affect pharmacokinetics .
- 2-Oxoacetamide modification : 2-(1-Benzyl-1H-indol-3-yl)-2-oxoacetamide (CAS 108977-91-9, ) introduces a ketone group, altering hydrogen-bonding interactions and reactivity .
Functional Group Modifications
- Ethylamine derivatives : 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 151410-15-0, ) replaces the acetamide with an ethylamine group, shifting the compound from amide-based interactions to amine-mediated pathways .
Pharmacological and Physicochemical Properties
Physicochemical Properties
*LogP values estimated based on structural analogs.
Biological Activity
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide is a compound belonging to the indole derivative class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Indole derivatives often modulate cellular signaling pathways, influencing physiological responses. For example, they may interact with cannabinoid receptors (CB1 and CB2), which play significant roles in pain modulation and anti-inflammatory responses.
Biological Activity Overview
The compound exhibits a wide range of biological activities:
- Anticancer Activity : Indole derivatives have shown enhanced anticancer potential against various cell lines. Studies indicate that this compound may inhibit tumor growth in certain cancer models .
- Antimicrobial Properties : This compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : Similar to other indole derivatives, it may reduce the levels of pro-inflammatory mediators such as TNF-α and interleukins (IL-6, IL-1) in activated macrophages .
Anticancer Activity
A notable study investigated the efficacy of this compound in ovarian cancer xenografts. The compound exhibited significant tumor growth suppression (100% inhibition) in nude mice models . This finding underscores its potential as a therapeutic agent in oncology.
Antimicrobial Activity
Research involving a library of compounds found that derivatives similar to this compound showed high inhibition rates against Mycobacterium tuberculosis. In vitro tests indicated that it could inhibit bacterial growth by over 90% at specific concentrations .
Anti-inflammatory Activity
In a study focusing on anti-inflammatory properties, compounds related to this compound were tested for their ability to inhibit cyclooxygenase enzymes (COX). Results indicated that these compounds could significantly reduce COX activity compared to standard anti-inflammatory drugs like celecoxib, suggesting a promising avenue for treating inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves acylation of 1-benzylindole derivatives using acetylating agents. A common approach is the reaction of 1-benzylindole with N-methylacetamide precursors under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution. Evidence from analogous compounds suggests refluxing in anhydrous solvents like dichloromethane or acetonitrile improves reaction efficiency . Phase-transfer catalysis (PTC) has also been employed for indole alkylation, as seen in benzyl-indole derivatives, where optimizing catalysts like tetrabutylammonium bromide and adjusting pH (7–9) enhances regioselectivity . Yield optimization may require temperature control (60–80°C) and inert atmospheres to prevent oxidation of the indole core.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Methodological Answer: Purity assessment involves HPLC with UV detection (λ = 254–280 nm for indole absorption) and GC-MS for volatile byproducts. Structural confirmation requires spectroscopic techniques:
- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to verify benzyl and methylacetamide substituents. For example, the benzyl group’s aromatic protons appear as multiplet signals at δ 7.2–7.5 ppm, while the N-methyl group resonates at δ 2.8–3.1 ppm .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm and indole N-H stretch at ~3400 cm .
- X-ray crystallography : If single crystals are obtained (e.g., via methanol recrystallization), compare bond lengths and angles with analogous indole-acetamide structures .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for this compound across different assays?
Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). To address this:
- Dose-response standardization : Use a unified protocol (e.g., MTT assay for cytotoxicity) across cell lines, ensuring consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .
- Metabolic stability testing : Evaluate compound stability in liver microsomes (human/rodent) to identify degradation products that may skew bioactivity results .
- Orthogonal assays : Cross-validate antimicrobial activity using both agar diffusion (MIC) and broth dilution methods to confirm potency .
Q. How can computational modeling predict the reactivity and selectivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electrostatic potential surfaces to identify reactive sites. For example:
- Nucleophilic attack sites : The indole C3 position is electrophilic due to resonance stabilization, while the benzyl group’s para position may undergo substitution under acidic conditions .
- Transition state analysis : Simulate intermediates to predict regioselectivity in alkylation or acylation reactions .
- Solvent effects : COSMO-RS models can optimize solvent choice (e.g., DMF vs. THF) to enhance reaction rates .
Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer: SAR studies require systematic structural modifications:
- Core substitutions : Synthesize analogs with halogens (Cl, Br) at the benzyl para position or methyl/methoxy groups on the indole ring to assess electronic effects .
- Side-chain variations : Replace N-methyl with bulkier groups (e.g., cyclopropyl, isopropyl) to probe steric hindrance impacts on receptor binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with affinity for targets like serotonin receptors or kinase enzymes .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While specific toxicity data for this compound is limited, analogous indole derivatives require:
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., acetic anhydride) .
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
